Cefuroxime axetil is a second-generation cephalosporin antibiotic. [, , , ] It is an orally absorbed prodrug of cefuroxime, the active antibacterial agent. [, , ] Cefuroxime axetil is used in various scientific studies to investigate its antibacterial activity, pharmacokinetics, and efficacy against different bacterial infections. [, , , ]
One method for synthesizing cefuroxime axetil involves reacting cefuroxime acid with an ethyl bromoacetate solution. [] This reaction can be carried out by adding cefuroxime acid, ethyl bromoacetate, and potassium carbonate to a potassium carbonate dimethyl acetamide suspension. [] The resulting cefuroxime axetil is then purified through extraction, decolorization, concentration, crystallization, and spray-drying. []
Cefuroxime axetil undergoes hydrolysis in vivo to yield cefuroxime, the active antibacterial agent. [] This hydrolysis is facilitated by esterases. [] Under alkaline conditions, Cefuroxime axetil undergoes rapid hydrolysis, exhibiting extensive degradation within a short period. [] This degradation process can be monitored using techniques like UV spectrophotometry. [] Cefuroxime axetil also undergoes photoisomerization under irradiation at 254 nm. [] This process involves isomerization of the alkoxyimino group and photolysis of the beta-lactam ring, with varying reaction rates for the two diastereomers. []
Cefuroxime, the active metabolite of Cefuroxime axetil, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis. [] This binding prevents the formation of cross-links in the peptidoglycan layer, ultimately leading to cell lysis and bacterial death. [] Cefuroxime axetil is active against a broad range of gram-positive and gram-negative bacteria, including strains that produce beta-lactamases. [, , , ]
Cefuroxime axetil is freely soluble in ethanol, methanol, and acetonitrile but insoluble in water. [] It can exist in both amorphous and crystalline forms. [, ] These forms can be characterized using techniques such as DSC, XRPD, SEM, FT-IR, and Raman spectroscopy. [] The crystalline form of Cefuroxime axetil can undergo polymorphic transformation under conditions of elevated temperature and humidity, resulting in conversion to the amorphous form or a mixture of both forms. []
Cefuroxime axetil has been extensively studied in scientific research for its applications in investigating bacterial resistance mechanisms, pharmacokinetic profiles in different species, and stability in various formulations. [, , , , ] Researchers have used Cefuroxime axetil to evaluate the compatibility of different excipients in pharmaceutical formulations and their impact on drug stability. [] Cefuroxime axetil has also been used to study the kinetics of its absorption and metabolism in the intestines of rats, providing valuable insights into factors affecting its bioavailability. [] The photoisomerization kinetics of Cefuroxime axetil have been investigated, shedding light on its stability under irradiation and its comparison with other antibiotics possessing the alkoxyimino group. []
Future research directions for Cefuroxime axetil could focus on developing new formulations with improved bioavailability and reduced bitterness, exploring its potential applications in combating emerging antibiotic-resistant bacterial strains, and investigating its long-term impact on human gut microbiota. [, , ] Developing strategies to enhance intestinal absorption, possibly through modifying the prodrug structure or targeted drug delivery systems, holds potential for improving its therapeutic efficacy. [] Further research is needed to fully understand the impact of food on the pharmacokinetics of Cefuroxime axetil and to optimize dosing regimens for maximizing its clinical benefit while minimizing potential risks. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5